(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorinated phenyl group, a prop-2-en-1-yloxy substituent, and a sulfanylideneimidazolidinone core. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the core imidazolidinone structure This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Industrial methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for the compound’s biological activity. The pathways involved in its mechanism of action are often studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C19H21ClN2O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-10-24-17-9-8-13(11-15(17)20)12-16-18(23)22(19(25)21-16)14-6-4-3-5-7-14/h2,8-9,11-12,14H,1,3-7,10H2,(H,21,25)/b16-12- |
InChI Key |
SVPMKEKBGSBJCC-VBKFSLOCSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Cl |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Cl |
Origin of Product |
United States |
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